rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans
Brand Name: Vulcanchem
CAS No.: 2059908-65-3
VCID: VC7452531
InChI: InChI=1S/C11H20N4O/c1-3-15-6-7-16-10(8-12)11(15)9-4-5-13-14(9)2/h4-5,10-11H,3,6-8,12H2,1-2H3/t10-,11-/m0/s1
SMILES: CCN1CCOC(C1C2=CC=NN2C)CN
Molecular Formula: C11H20N4O
Molecular Weight: 224.308

rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans

CAS No.: 2059908-65-3

Cat. No.: VC7452531

Molecular Formula: C11H20N4O

Molecular Weight: 224.308

* For research use only. Not for human or veterinary use.

rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans - 2059908-65-3

Specification

CAS No. 2059908-65-3
Molecular Formula C11H20N4O
Molecular Weight 224.308
IUPAC Name [(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methanamine
Standard InChI InChI=1S/C11H20N4O/c1-3-15-6-7-16-10(8-12)11(15)9-4-5-13-14(9)2/h4-5,10-11H,3,6-8,12H2,1-2H3/t10-,11-/m0/s1
Standard InChI Key JLOMQUHWLWSDDO-QWRGUYRKSA-N
SMILES CCN1CCOC(C1C2=CC=NN2C)CN

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The compound’s structure features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2- and 3-positions with a methanamine group and a 1-methyl-1H-pyrazol-5-yl moiety, respectively. The ethyl group at the 4-position introduces additional hydrophobicity, potentially influencing membrane permeability.

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number2059908-65-3
Molecular FormulaC11H20N4O\text{C}_{11}\text{H}_{20}\text{N}_4\text{O}
Molecular Weight224.3 g/mol
Purity (HPLC)≥95%
Stereochemistry(2R,3R), trans configuration

Stereochemical Considerations

The "(2R,3R)" designation indicates the absolute configuration at the 2- and 3-positions of the morpholine ring, while "trans" specifies the relative orientation of the pyrazole and ethyl groups. This stereochemistry is critical for molecular recognition in biological systems, as enantiomers often exhibit divergent pharmacological profiles. Computational modeling suggests that the trans configuration optimizes spatial alignment between the pyrazole’s nitrogen atoms and potential receptor-binding sites.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the construction of the morpholine core. One reported method employs a [3+3] cycloaddition between a chiral epoxide and a diamine precursor, followed by regioselective pyrazole substitution. Key steps include:

  • Ring Formation: Reaction of (R)-epichlorohydrin with ethylenediamine under basic conditions to generate the morpholine scaffold.

  • Pyrazole Incorporation: Suzuki-Miyaura coupling between a boronic ester-functionalized morpholine intermediate and 1-methyl-1H-pyrazole-5-yl triflate.

  • Amination: Reductive amination of a ketone intermediate to introduce the methanamine group.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Morpholine ring(R)-Epichlorohydrin, K2_2CO3_3, DMF, 80°C62
Pyrazole couplingPd(PPh3_3)4_4, Na2_2CO3_3, DME, 100°C78
Reductive aminationNaBH3_3CN, MeOH, rt85

Purification and Analysis

Final purification is achieved via preparative HPLC (C18 column, acetonitrile/water gradient), yielding ≥95% purity. Structural confirmation relies on:

  • 1H NMR^1\text{H NMR}: Characteristic signals at δ 3.72 (morpholine O-CH2_2), δ 7.45 (pyrazole C-H), and δ 2.55 (methanamine NH2_2).

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+^+ at m/z 225.1701 (calc. 225.1709).

Physicochemical Properties

Solubility and Stability

Experimental data remain limited, but in silico predictions (SwissADME) suggest:

  • LogP: 1.2 ± 0.3 (moderate lipophilicity).

  • Aqueous Solubility: ~2.1 mg/mL at pH 7.4.
    The compound is stable in DMSO at -20°C for >6 months but degrades in aqueous solutions above pH 8 due to morpholine ring opening.

Table 3: Key Spectroscopic Data

TechniqueData
IR (KBr)3280 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=N)
13C NMR^{13}\text{C NMR}δ 67.8 (morpholine C-2), δ 149.2 (pyrazole C-4)

Research Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No ADME (Absorption, Distribution, Metabolism, Excretion) data exist.

  • Toxicity: Acute toxicity studies in model organisms are needed.

Synthetic Optimization

Current yields for the final step (85%) could be improved via flow chemistry or enzymatic catalysis.

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